molecular formula C20H24N2O5S B2736274 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922062-83-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2736274
CAS No.: 922062-83-7
M. Wt: 404.48
InChI Key: VQXVXJZKMBONIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a benzoxazepin core structure, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The specific structure, incorporating an ethanesulfonamide group and a 4-methoxyphenyl moiety, suggests potential for investigation as a targeted protein modulator. Researchers may explore its application in biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Preliminary, non-confirmed analysis of its structure suggests it could be investigated for enzyme inhibitory activity, potentially targeting kinase or other hydrolyase enzymes, but this requires full experimental validation. The compound is provided with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure reliability and reproducibility in experimental settings. It is supplied as a solid and should be stored under inert conditions at -20°C. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed handling and safety information.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-22-11-12-27-19-9-6-16(14-18(19)20(22)23)21-28(24,25)13-10-15-4-7-17(26-2)8-5-15/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVXJZKMBONIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepin core with an ethyl substituent and a sulfonamide functional group. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. The presence of the oxazepine ring is significant as it plays a crucial role in various biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Ring : The initial step involves cyclization reactions using appropriate precursors.
  • Introduction of the Ethyl Group : This can be achieved through alkylation reactions.
  • Attachment of the Sulfonamide Moiety : This is often done via nucleophilic substitution methods.

Biological Activity

Research indicates that compounds with similar structures can exhibit a range of biological activities:

1. Anticancer Activity

This compound has shown potential in inducing differentiation in acute myeloid leukemia (AML) cells. Studies have reported that compounds with the oxazepine structure can modulate immune responses through upregulation of CD11b expression in certain cell lines .

2. Trypanocidal Activity

Similar derivatives have been investigated for their efficacy against trypanosomiasis. For instance, compounds based on the tetrahydrobenzo[f][1,4]oxazepine framework have shown promising results in disrupting essential cellular processes in Trypanosoma brucei, leading to cell death .

3. Kinase Inhibition

The unique structure of this compound suggests potential applications as a kinase inhibitor. Kinases are critical in signaling pathways and their inhibition can lead to therapeutic effects in various diseases .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may mimic natural substrates, allowing the compound to inhibit or activate biological pathways effectively.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinSimilar oxazepine coreKinase inhibition
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin)Benzyl substitutionPotential anticancer activity
5-[Difluoro(phenyl)methyl]-N-(5-methyl-4-oxo-benzoxazepin)Difluoro groupSelective kinase inhibition

Case Studies

Case studies involving this compound have demonstrated its potential efficacy in preclinical models:

  • AML Differentiation Studies : In vitro studies indicated that treatment with this compound led to significant differentiation in AML cell lines compared to controls .
  • Trypanocidal Efficacy : Compounds derived from the tetrahydrobenzo[f][1,4]oxazepine structure were tested against Trypanosoma brucei, showing IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Sulfonamide-Containing Heterocycles

Triazole Derivatives (Compounds [7–9], [10–15])

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9]) share the sulfonamide linkage and aromatic substitution patterns. Key differences include:

  • Core Structure : The benzooxazepin core in the target compound contrasts with the 1,2,4-triazole rings in these analogs. This difference influences electronic properties and conformational flexibility.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility compared to halogenated (e.g., 2,4-difluorophenyl) substituents in triazole derivatives .
  • Synthetic Routes : Both classes involve hydrazinecarbothioamide intermediates, but the target compound’s synthesis likely requires additional cyclization steps to form the oxazepine ring .
Data Table 1: Structural and Spectral Comparison
Compound Class Core Structure Key Substituents IR νC=S (cm⁻¹) IR νNH (cm⁻¹)
Target Compound Benzooxazepin 4-Ethyl, 4-methoxyphenyl Not reported Not reported
Triazole Derivatives [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, X-sulfonyl 1247–1255 3278–3414
S-Alkylated Triazoles [10–15] Modified Triazole Phenyl/4-fluorophenyl 1243–1258 3150–3319

Ethanesulfonamide Derivatives in Pharmaceutical Patents

The European Patent Application (2022) lists ethanesulfonamide derivatives such as 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide . Key comparisons include:

  • Heterocyclic Complexity : The patent compounds feature advanced heterocycles (e.g., pyrrolo-triazolo-pyrazine), which may confer higher receptor specificity compared to the benzooxazepin core.
  • Substituent Diversity : The target compound’s 4-methoxyphenyl group contrasts with piperidinyl or triazolyl groups in patent derivatives, suggesting divergent pharmacokinetic profiles .

Pesticide-Related Sulfonamides and Benzamides

Compounds like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight:

  • Biological Targets: Pesticides target plant enzymes (e.g., protoporphyrinogen oxidase), while the target compound’s design suggests human enzyme/receptor targeting (e.g., GPCRs or kinases) .

Methoxyphenyl-Containing Pharmaceuticals

Pharmaceutical Forum (2006) documents impurities in methoxyphenyl derivatives, such as N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide. Comparisons include:

  • Metabolic Stability : The methoxyphenyl group in both compounds may undergo O-demethylation, but the benzooxazepin core in the target compound could slow metabolism due to steric hindrance .
  • Synthetic Byproducts : Impurity profiles in methoxyphenyl synthesis (e.g., formamide derivatives) suggest stringent quality control is needed for the target compound’s ethanesulfonamide moiety .

Research Findings and Implications

  • Spectral Analysis : The absence of νC=O bands in triazole derivatives contrasts with the target compound’s expected carbonyl (5-oxo group) signature, which could be confirmed via IR.
  • Therapeutic Potential: The benzooxazepin core’s rigidity may improve target binding compared to flexible triazole or piperidine derivatives .
  • Synthetic Challenges : Cyclization steps for benzooxazepin formation require precise reaction conditions to avoid byproducts observed in similar syntheses (e.g., tautomerization in triazoles) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?

  • The synthesis of benzoxazepinone-sulfonamide hybrids often requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time to avoid side products. For example, analogous compounds (e.g., those with fluoro-substituted oxazepinone cores) emphasize the use of anhydrous solvents like dichloromethane or DMF and temperatures between 0°C to 60°C to stabilize intermediates . Optimization can be guided by real-time monitoring via TLC and adjusting stoichiometric ratios of coupling reagents.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ ~255 nm, similar to related sulfonamides) is recommended . Differential Scanning Calorimetry (DSC) can further verify crystallinity and thermal stability, as seen in structurally similar compounds .

Q. What are the hypothesized biological targets or activities for this compound based on its structural features?

  • The benzoxazepinone core and sulfonamide group suggest potential activity as protease inhibitors or GPCR modulators. Analogous compounds with methoxyaryl substituents have shown affinity for serotonin receptors or anti-inflammatory targets . Initial screens should include enzyme inhibition assays (e.g., trypsin-like proteases) and receptor binding studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Contradictions may arise from dynamic rotational isomerism in the sulfonamide group or solvent-dependent conformational changes. Advanced techniques like 2D NMR (COSY, NOESY) and variable-temperature NMR can clarify these ambiguities. For example, NOE correlations in similar oxazepinone derivatives helped assign axial/equatorial substituents .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or tertiary amines) on the ethyl or methoxyphenyl moieties, can enhance solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) are practical for in vivo delivery, as demonstrated for related benzoxazepinone derivatives .

Q. How do electronic effects of the 4-methoxyphenyl group influence the compound's reactivity in catalytic reactions?

  • The electron-donating methoxy group stabilizes intermediates in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) but may reduce electrophilicity in SNAr reactions. Computational studies (DFT) on frontier molecular orbitals can predict reactivity, as applied to similar sulfonamide-containing heterocycles .

Q. What experimental designs are recommended for assessing metabolic stability in hepatic microsomes?

  • Use pooled human liver microsomes (HLM) with NADPH regeneration systems, and monitor degradation via LC-MS/MS. Include positive controls (e.g., verapamil) and assess CYP450 isoform-specific metabolism. For analogs, phase I oxidation at the ethyl side chain was a major metabolic pathway .

Methodological Guidance

Best practices for replicating synthesis protocols from literature:

  • Strictly adhere to anhydrous conditions and inert atmospheres (N2/Ar) during critical steps. Reproduce purification methods (e.g., column chromatography with silica gel 60, 40–63 μm) and validate yields against published data. Cross-reference synthetic routes from multiple sources to identify common pitfalls .

Addressing discrepancies in biological activity across studies:

  • Standardize assay conditions (e.g., cell lines, incubation time) and validate compound stability under assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity. Contradictions in IC50 values may arise from impurity batches or aggregation artifacts .

Designing SAR studies for structural analogs:

  • Systematically vary substituents on the benzoxazepinone (e.g., alkyl vs. aryl groups at position 4) and sulfonamide (e.g., electron-withdrawing vs. donating groups). Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity, as applied to related pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.